molecular formula C7H4INO2 B13972551 4-Iodopyridine-2,6-dicarbaldehyde CAS No. 506423-88-7

4-Iodopyridine-2,6-dicarbaldehyde

Cat. No.: B13972551
CAS No.: 506423-88-7
M. Wt: 261.02 g/mol
InChI Key: LMVRIFJWLZLAGH-UHFFFAOYSA-N
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Description

4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE is a chemical compound with the molecular formula C7H4INO2 and a molecular weight of 261.02 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of iodine and two formyl groups at the 2 and 6 positions of the pyridine ring makes this compound unique and valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE can be achieved through several methods. One common method involves the iodination of 2,6-pyridinedicarboxaldehyde. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 4-position of the pyridine ring.

Industrial Production Methods

Industrial production of 4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Pyridine-2,6-dicarboxylic acid.

    Reduction Products: Pyridine-2,6-dimethanol.

Mechanism of Action

The mechanism of action of 4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent modification or non-covalent binding. The formyl groups can form Schiff bases with amino groups in proteins, potentially inhibiting enzyme activity or altering protein function . The iodine atom can also participate in halogen bonding, influencing molecular recognition and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE is unique due to the presence of both iodine and two formyl groups, which confer distinct reactivity and potential for diverse applications. The iodine atom enhances its utility in halogen bonding and substitution reactions, while the formyl groups provide versatility in condensation and redox reactions .

Properties

CAS No.

506423-88-7

Molecular Formula

C7H4INO2

Molecular Weight

261.02 g/mol

IUPAC Name

4-iodopyridine-2,6-dicarbaldehyde

InChI

InChI=1S/C7H4INO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H

InChI Key

LMVRIFJWLZLAGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C=O)I

Origin of Product

United States

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